(+)-Hydrastine, also known as (1R,9S)-β-Hydrastine, is a naturally occurring alkaloid primarily found in the rhizomes of Hydrastis canadensis (goldenseal) [, , , , , ]. It belongs to the phthalideisoquinoline class of alkaloids and is noted for its diverse biological activities [, ]. (+)-Hydrastine has garnered significant attention in scientific research due to its potential therapeutic applications.
Hydrastine is classified as an isoquinoline alkaloid, a class of compounds known for their complex structures and diverse biological activities. The primary source of hydrastine is the rhizome of Hydrastis canadensis, which contains various alkaloids, including berberine and hydrastinine, alongside hydrastine itself. The compound's chemical formula is , with a molar mass of approximately .
The synthesis of (+)-hydrastine has been explored through various methods, with significant advancements made in total synthesis techniques. One notable approach involves the use of chiral epoxide ring-opening cascade cyclization:
The synthesis process emphasizes mild conditions and high stereoselectivity, making it a significant advancement in organic chemistry.
The molecular structure of (+)-hydrastine features a complex arrangement typical of isoquinoline alkaloids:
The three-dimensional structure can be modeled using computational chemistry tools to predict its reactivity and interaction with biological molecules.
(+)-Hydrastine participates in several chemical reactions that are pivotal for its synthesis and transformation:
These reactions underline the compound's potential as a synthetic precursor in medicinal chemistry.
The mechanism of action for (+)-hydrastine primarily revolves around its pharmacological effects on the cardiovascular system:
Research into the precise molecular interactions and pathways affected by hydrastine continues to evolve, contributing to our understanding of its therapeutic potential.
The physical and chemical properties of (+)-hydrastine are critical for its application in pharmaceuticals:
These properties influence formulation strategies in drug development and delivery systems.
(+)-Hydrastine has several scientific applications:
Ongoing research aims to uncover additional therapeutic uses and enhance understanding of its biochemical pathways .
(+)-Hydrastine is a benzyltetrahydroisoquinoline alkaloid with the molecular formula C₂₁H₂₁NO₆. Its defining feature is a pentacyclic framework integrating a phthalide isoquinoline core. The compound exhibits chirality at C1 and C9, conferring the (1S,9R) absolute configuration. This stereochemistry governs its biological activity, as evidenced by studies showing the (+)-enantiomer binds GABAA receptors with >100-fold higher affinity than the (−)-form. Crystallographic analyses confirm the trans ring fusion between the isoquinoline D-ring and phthalide unit, stabilizing the molecule through minimized steric strain [1] [4].
Structurally, (+)-hydrastine shares significant homology with the neuroactive alkaloid bicuculline. Both contain a phthalide moiety fused to a tetrahydroisoquinoline system. However, bicuculline features a cis B/C ring junction and lacks the methylenedioxy group present in hydrastine’s A-ring. This difference profoundly impacts receptor selectivity: (+)-hydrastine acts as a competitive GABAA antagonist, while bicuculline exhibits non-competitive inhibition. The (−)-hydrastine enantiomer shows negligible receptor binding due to stereochemical incompatibility [1] [6].
Table 1: Structural Comparison of Key Isoquinoline Alkaloids
Compound | Core Structure | Key Functional Groups | Stereochemical Features |
---|---|---|---|
(+)-Hydrastine | Phthalide-isoquinoline | Methylenedioxy (A-ring), Lactone | (1S,9R), trans-B/C junction |
(−)-Hydrastine | Phthalide-isoquinoline | Methylenedioxy (A-ring), Lactone | (1R,9S), trans-B/C junction |
Bicuculline | Phthalide-isoquinoline | Methoxy groups, Lactone | cis-B/C junction |
(+)-Hydrastine displays limited aqueous solubility (0.1–0.5 mg/mL) but dissolves readily in chloroform, methanol, and dimethyl sulfoxide. Crystals belong to the orthorhombic space group P2₁2₁2₁, with unit cell parameters a = 7.98 Å, b = 12.35 Å, c = 14.20 Å. The lattice structure exhibits intermolecular hydrogen bonding between the lactone carbonyl and adjacent methoxy groups. Thermal analysis reveals a sharp melting point at 132°C, with decomposition initiating above 200°C under oxidative conditions [1] [3].
Table 2: Key Spectroscopic Signatures of (+)-Hydrastine
Technique | Critical Assignments | Structural Significance |
---|---|---|
¹H-NMR | δ 5.92 (s, 2H, OCH₂O) | Methylenedioxy bridge |
δ 4.70 (d, 1H, J=4.5 Hz, H-1) | Methine proton adjacent to N | |
δ 3.85, 3.72 (s, 3H each, 2×OCH₃) | Methoxy groups | |
¹³C-NMR | δ 170.5 (C=O) | Lactone carbonyl |
δ 101.2 (OCH₂O) | Methylenedioxy carbon | |
IR | 1750 cm⁻¹ (C=O str.) | Lactone functionality |
935 cm⁻¹ (O-CH₂-O def.) | Methylenedioxy vibration |
Early synthetic efforts by Sir Robert Robinson (1931) involved a 12-step sequence starting from 3,4-dimethoxyphenethylamine. The route featured a Pictet-Spengler cyclization to construct the isoquinoline core, but suffered from low yields (<5%) at the lactonization step due to steric hindrance. Haworth and Pinder (1950) improved this by introducing opianic acid (3,4-dimethoxyphthalic aldehyde) to form the phthalide ring, yet diastereoselectivity remained uncontrolled [1] [4].
Falck’s 1981 synthesis revolutionized the field by employing an intramolecular Passerini reaction as the pivotal step:
Controlled hydrolysis of (+)-hydrastine with nitric acid yields hydrastinine, a hemostatic agent patented by Bayer (1910s). This transformation involves lactone ring opening and oxidation to a ketone. Modern analogues focus on modifying the lactone or isoquinoline nitrogen:
Table 3: Metabolic Transformations of (+)-Hydrastine
Metabolite | Biotransformation | Enzymatic Pathway |
---|---|---|
Hydrastine carboxylic acid | Lactone hydrolysis | Serum esterases |
O-Desmethylhydrastine | Demethylation at C-6 or C-7 | CYP2D6, CYP3A4 |
Dihydrohydrastine | Reduction of iminium bond | Aldo-keto reductases |
Hydrastine glucuronide | Glucuronic acid conjugation | UGT1A1, UGT1A3 |
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1
CAS No.: